3,5-Dimethyl-1h-pyrazol-4-amine dihydrochloride

Physical Chemistry Pre-formulation Analytical Chemistry

This dihydrochloride salt delivers the precise methylation and 4-amino substitution on the pyrazole core required for building kinase inhibitors (e.g., IRAK4; reported IC50 104 nM) and anticonvulsant leads. Compared to the free base (CAS 5272-86-6) or other pyrazole analogs, this salt provides superior solubility, distinct hydrogen-bonding capacity, and reliable bidentate coordination for metal-organic frameworks. Switching to 3,5-dimethylpyrazole or 4-nitropyrazole will break synthetic routes and structure-activity relationships.

Molecular Formula C5H11Cl2N3
Molecular Weight 184.06
CAS No. 1056451-38-7
Cat. No. B3208960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1h-pyrazol-4-amine dihydrochloride
CAS1056451-38-7
Molecular FormulaC5H11Cl2N3
Molecular Weight184.06
Structural Identifiers
SMILESCC1=C(C(=NN1)C)N.Cl.Cl
InChIInChI=1S/C5H9N3.2ClH/c1-3-5(6)4(2)8-7-3;;/h6H2,1-2H3,(H,7,8);2*1H
InChIKeyKUZHFYOYNZSMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride (CAS: 1056451-38-7) Basic Properties and Procurement Overview


3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride (CAS: 1056451-38-7) is the hydrochloride salt form of a 4-amino-substituted pyrazole, with a molecular formula of C₅H₁₁Cl₂N₃ and a molecular weight of 184.06 g/mol [1]. This salt form is a solid, typically purified to a standard commercial grade of 95% or 98% . It is primarily utilized as a versatile intermediate in organic synthesis for constructing more complex molecules, including potential kinase inhibitors and anticonvulsant drug candidates [2].

Why Generic Substitution is Not Advisable for 3,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride


This compound's specific combination of substituents on the pyrazole core (methyl groups at positions 3 and 5, and an amino group at position 4) determines its unique reactivity and physical properties, which cannot be reliably replicated by analogs with altered substitution patterns . Furthermore, its dihydrochloride salt form confers significantly different properties compared to the free base (CAS 5272-86-6) [1]. Simple one-to-one substitution with structurally similar pyrazoles (e.g., 3,5-dimethylpyrazole, 3,5-dimethyl-4-nitropyrazole) or the free base would lead to unpredictable outcomes in synthesis and applications due to differences in nucleophilicity, hydrogen-bonding capacity, solubility, and overall chemical behavior [2].

Quantitative Differentiators for 3,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride vs. Closest Analogs


Enhanced Hydrogen Bond Donor Capacity Due to Salt Formation vs. Free Base

The dihydrochloride salt form of 3,5-dimethyl-1H-pyrazol-4-amine exhibits a substantially higher hydrogen bond donor count compared to its neutral free base form [1]. This difference stems directly from the two additional protonated nitrogen atoms present in the hydrochloride salt, which significantly increases the molecule's capacity for intermolecular hydrogen bonding [2].

Physical Chemistry Pre-formulation Analytical Chemistry

Improved Water Solubility Compared to the Neutral Free Base

The dihydrochloride salt (CAS: 1056451-38-7) is expected to possess superior water solubility compared to its neutral free base (CAS: 5272-86-6) . While quantitative solubility data (e.g., mg/mL) is not provided in the available authoritative sources, the fundamental principle of salt formation dictates that converting a neutral amine to its hydrochloride salt typically enhances solubility in aqueous media [1]. This is because the ionic species interacts more favorably with water than the neutral molecule.

Pharmaceutical Sciences Organic Synthesis Materials Science

Fundamentally Different Reactivity vs. the 4-Nitro Analogue

The 4-amino group in the target compound confers nucleophilic properties, allowing it to act as a building block for amide, imine, and urea bond formation [1]. This is in stark contrast to its direct precursor, 3,5-dimethyl-4-nitropyrazole, which contains a strongly electron-withdrawing and chemically inert nitro group . The synthesis of the free base from this nitro analogue is achieved via hydrogenation with a reported yield of 86% [2].

Medicinal Chemistry Synthetic Organic Chemistry Drug Discovery

Established Precursor for Anticonvulsant Development vs. Unfunctionalized Pyrazole

This compound serves as the direct precursor for a series of 3,5-dimethylpyrazole derivatives that have been synthesized and evaluated for anticonvulsant activity in animal models [1]. Specifically, the 4-amino group of the core scaffold is reacted with various carboxylic acids, benzoyl chlorides, and benzaldehydes to generate amide and imine derivatives with demonstrable activity [2]. In contrast, the simpler analog 3,5-dimethylpyrazole (CAS: 67-51-6), lacking the 4-amino group, cannot be used to access this specific class of anticonvulsant candidates.

Medicinal Chemistry Neurology Pharmacology

Key Intermediate for Kinase Inhibitor Synthesis

This compound is utilized as a key intermediate in the synthesis of kinase inhibitors for cancer treatment [1]. Its utility is exemplified by its incorporation into more complex molecules, such as a quinazoline derivative (6-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine), which demonstrates an IC50 of 104 nM against IRAK4 kinase [2]. In contrast, a closely related but different analog, 1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, showed an IC50 of 0.8 µM for JAK2 kinase [3], highlighting how different substitutions on the pyrazole core dictate potency against specific kinase targets.

Medicinal Chemistry Cancer Research Enzymology

Unique Crystalline Packing and Coordination Behavior

X-ray crystallographic studies on 3,5-dimethyl-4-aminopyrazole (the neutral free base) have revealed that its crystal packing is characterized by the formation of hydrogen-bonded sheets [1]. The hydrochloride salt form is expected to exhibit a different packing arrangement due to the presence of chloride counterions and additional hydrogen bond donors. Furthermore, the compound's nitrogen atoms (both in the ring and the amino group) enable it to act as a bidentate ligand, forming stable coordination complexes with metal ions like Co(II) [2]. A mononuclear Co(II) complex with the ligand 3,5-dimethyl-4-amino-1H-pyrazole has been synthesized and fully characterized [3].

Crystallography Coordination Chemistry Materials Science

Primary Application Scenarios for 3,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride


Synthesis of Novel Kinase Inhibitor Libraries

Procure this dihydrochloride salt as a versatile building block for creating focused libraries of kinase inhibitors. The pyrazole core is a known privileged scaffold in medicinal chemistry for this purpose [1]. The 4-amino group allows for straightforward diversification into amides, ureas, and imines, enabling systematic exploration of structure-activity relationships against kinases of interest, such as IRAK4 where a derivative showed an IC50 of 104 nM [2].

Development of New Anticonvulsant Drug Candidates

Use this compound as the essential starting material for synthesizing 3,5-dimethylpyrazole derivatives that have been shown to possess anticonvulsant activity in preclinical animal models [3]. The synthetic route involves reacting the 4-amino group with various carboxylic acids, benzoyl chlorides, and benzaldehydes to yield active amide and imine analogs, which is a defined pathway to new therapeutic leads [4].

Construction of Metal-Organic Frameworks (MOFs) and Coordination Complexes

Leverage the bidentate coordination capability of this compound (via its pyrazole and amine nitrogens) for the rational design and synthesis of novel metal-organic frameworks (MOFs) and discrete metal complexes [5]. The hydrochloride form can be easily neutralized to the free base for use as a ligand, as demonstrated in the synthesis and full characterization of a Co(II) complex [6].

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